molecular formula C9H9N3O B13636402 5-Amino-2-cyclopropoxynicotinonitrile

5-Amino-2-cyclopropoxynicotinonitrile

Cat. No.: B13636402
M. Wt: 175.19 g/mol
InChI Key: PLVGMQZUKPRMTP-UHFFFAOYSA-N
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Description

5-Amino-2-cyclopropoxypyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an amino group, a cyclopropoxy group, and a carbonitrile group attached to a pyridine ring. Its unique structure makes it a valuable building block in organic synthesis and a potential candidate for various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-cyclopropoxypyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropoxypyridine-3-carbonitrile with ammonia or an amine source under high temperature and pressure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-amino-2-cyclopropoxypyridine-3-carbonitrile can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The cyclopropoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-Amino-2-cyclopropoxypyridine-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-2-cyclopropoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy and carbonitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-pyridinecarbonitrile: Similar structure but lacks the cyclopropoxy group.

    2-Cyclopropoxypyridine-3-carbonitrile: Similar structure but lacks the amino group.

    5-Amino-2-cyanopyridine: Similar structure but lacks the cyclopropoxy group.

Uniqueness

5-Amino-2-cyclopropoxypyridine-3-carbonitrile is unique due to the presence of both the cyclopropoxy and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-amino-2-cyclopropyloxypyridine-3-carbonitrile

InChI

InChI=1S/C9H9N3O/c10-4-6-3-7(11)5-12-9(6)13-8-1-2-8/h3,5,8H,1-2,11H2

InChI Key

PLVGMQZUKPRMTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=N2)N)C#N

Origin of Product

United States

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